molecular formula C22H22N2O2 B11346608 N-(4-ethylbenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide

N-(4-ethylbenzyl)-4-methoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11346608
M. Wt: 346.4 g/mol
InChI Key: CRQBBPUKIZYQMX-UHFFFAOYSA-N
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Description

N-[(4-ETHYLPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an ethylphenyl group, a methoxy group, and a pyridinyl group attached to a benzamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ETHYLPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylbenzyl chloride with 4-methoxybenzoic acid in the presence of a base to form an intermediate. This intermediate is then reacted with 2-aminopyridine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper compounds .

Industrial Production Methods

In an industrial setting, the production of N-[(4-ETHYLPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ETHYLPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium, copper compounds.

    Solvents: Dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(4-ETHYLPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to changes in their activity or function. These interactions can trigger various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(4-ETHYLPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE include:

Uniqueness

What sets N-[(4-ETHYLPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-4-methoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H22N2O2/c1-3-17-7-9-18(10-8-17)16-24(21-6-4-5-15-23-21)22(25)19-11-13-20(26-2)14-12-19/h4-15H,3,16H2,1-2H3

InChI Key

CRQBBPUKIZYQMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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